molecular formula C17H21NO4 B2989111 1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate CAS No. 866144-78-7

1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate

Cat. No.: B2989111
CAS No.: 866144-78-7
M. Wt: 303.358
InChI Key: BINMSDBRKRQWOB-OFPSORBISA-N
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Description

1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate is a synthetic organic compound often studied in medicinal chemistry for its potential therapeutic applications. Its structural complexity and chemical properties make it a subject of interest in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate typically involves multi-step organic reactions. Starting from basic organic compounds, the process includes a series of esterification, alkylation, and condensation reactions under controlled conditions. Precise temperature control and the use of specific catalysts are essential to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production scale-up involves optimizing reaction conditions to maximize output and minimize by-products. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate undergoes several types of chemical reactions, including:

  • Oxidation: Converts the compound into various oxidized derivatives.

  • Reduction: Often leads to the saturation of double bonds or reduction of functional groups.

  • Substitution: Involves the replacement of certain groups with others, potentially altering the compound’s activity.

Common Reagents and Conditions

  • Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Achieved using reagents such as lithium aluminium hydride or sodium borohydride in solvents like ether or THF.

  • Substitution: Utilizes halogenating agents or nucleophiles under controlled temperatures to facilitate the desired transformations.

Major Products

The major products from these reactions include various derivatives and intermediates that may possess different pharmacological properties, useful for further drug development studies.

Scientific Research Applications

1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate is explored in various scientific research areas:

  • Chemistry: As a model compound for studying complex organic reactions.

  • Biology: Investigated for its interaction with biological molecules and potential therapeutic effects.

  • Medicine: Evaluated for its efficacy in treating specific diseases or conditions, leveraging its unique chemical properties.

  • Industry: Utilized in the synthesis of other complex molecules or as a precursor in manufacturing specific products.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, influencing biological pathways.

  • Pathways Involved: These interactions can modulate biochemical pathways, leading to therapeutic outcomes such as anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dimethyl-2,4-pentadien-1-ol: Shares a similar backbone structure but differs in functional groups.

  • 4-(2-methylphenyl)-3-buten-2-one: Another compound with similar aromatic substitution patterns but different side chains.

Highlighting Uniqueness

1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate stands out due to its specific structural features and the presence of both ester and amine functionalities, making it particularly versatile in chemical reactions and potentially broadening its application scope in therapeutic research.

Properties

IUPAC Name

dimethyl (E,4Z)-4-[1-[(4-methylphenyl)methylamino]ethylidene]pent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-12-5-7-14(8-6-12)11-18-13(2)15(17(20)22-4)9-10-16(19)21-3/h5-10,18H,11H2,1-4H3/b10-9+,15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINMSDBRKRQWOB-OFPSORBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=C(C=CC(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C(=C(/C=C/C(=O)OC)\C(=O)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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